2-(4-Bromophenoxy)-4-methylaniline
Description
2-(4-Bromophenoxy)-4-methylaniline is an aromatic amine derivative featuring a 4-methylaniline backbone substituted with a 4-bromophenoxy group at the 2-position. While direct references to this specific compound are absent in the provided evidence, its structural analogs and synthesis pathways can be inferred from related studies. Brominated anilines, such as 4-bromoaniline and halogen-substituted derivatives, are frequently utilized in pharmaceutical intermediates, agrochemicals, and materials science due to their electronic and steric properties . The bromophenoxy group likely enhances electrophilic reactivity and influences molecular packing in crystalline states, as seen in structurally similar compounds like 5-bromo-4-iodo-2-methylaniline, which serves as a precursor for fluorescent materials .
Properties
IUPAC Name |
2-(4-bromophenoxy)-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-9-2-7-12(15)13(8-9)16-11-5-3-10(14)4-6-11/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJDSZKXBFGJOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-4-methylaniline typically involves the reaction of 4-bromophenol with 4-methylaniline under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like acetone, followed by heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)-4-methylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium tert-butoxide
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted anilines, while oxidation reactions can produce quinones or other oxidized derivatives .
Scientific Research Applications
2-(4-Bromophenoxy)-4-methylaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)-4-methylaniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, it may act by interfering with cell proliferation pathways or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Molecular Features
*Theoretical data inferred from analogs.
Table 3: Comparative Properties
- Key Findings: 4-Chloro-2-methylaniline: Exhibits carcinogenicity via metabolic activation to hydroxylamine intermediates, leading to DNA adduct formation . Brominated Analogs: Enhanced stability and electronic properties make them suitable for materials science, though solubility varies with substituents .
Biological Activity
2-(4-Bromophenoxy)-4-methylaniline is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article synthesizes findings from various studies, highlighting its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a bromophenoxy group and a methyl-substituted aniline structure, which contribute to its unique reactivity and biological activity. The presence of the bromine atom enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits substantial antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound acts as an efflux pump inhibitor (EPI) , which enhances the efficacy of conventional antibiotics by preventing bacteria from expelling these drugs.
- Study Findings :
- Significant inhibition against E. coli was observed, suggesting potential use in treating resistant infections.
- The compound showed moderate to excellent antibacterial activity in vitro, with specific inhibition zones measured during testing.
| Bacterial Strain | Inhibition Zone (mm) | Activity Level |
|---|---|---|
| E. coli | 20 | Moderate |
| S. aureus | 18 | Moderate |
| Klebsiella pneumoniae | 15 | Moderate |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in neurodegenerative diseases. Specifically, it has shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
- IC50 Values :
- AChE: IC50 values indicate moderate potency compared to established inhibitors like rivastigmine.
- BuChE: Similar inhibitory effects were noted, suggesting potential therapeutic applications in Alzheimer's disease.
| Enzyme | IC50 Value (µM) | Comparison |
|---|---|---|
| Acetylcholinesterase | 45 | Moderate |
| Butyrylcholinesterase | 50 | Moderate |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromophenoxy group facilitates binding interactions with proteins and enzymes, influencing their activity.
Study 1: Antibacterial Efficacy
In a controlled study assessing the antibacterial properties of the compound, researchers found that it significantly inhibited the growth of E. coli. The dual mechanism of action as both an antibiotic and an efflux pump inhibitor was highlighted as a potential strategy for overcoming antibiotic resistance.
Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of this compound through AChE inhibition. Results indicated that certain derivatives exhibited IC50 values comparable to clinically used drugs, suggesting a pathway for future drug development aimed at treating neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
